molecular formula C21H22O3 B2763250 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate CAS No. 331460-43-6

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate

Cat. No.: B2763250
CAS No.: 331460-43-6
M. Wt: 322.404
InChI Key: VSSNYNQFARJRGZ-NTEUORMPSA-N
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Description

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate (CAS 331460-43-6) is a chemical compound supplied for laboratory research use. With a molecular formula of C21H22O3 and a molecular weight of 322.4 g/mol, this compound is part of the chalcone family, a class of organic molecules known for a central α,β-unsaturated ketone system that is often the focus of synthetic and materials chemistry research . The structural core of this compound suggests its potential utility as a building block or intermediate in organic synthesis and medicinal chemistry. Chalcones and their analogs are easily synthesized and can be isolated from natural products; they are investigated for various applications, which include serving as precursors for nonlinear optical (NLO) materials . This product is provided with a high level of purity, typically 95%, to ensure consistency in experimental results . Please note: This product is intended for research purposes and is labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-15-5-10-17(11-6-15)19(22)14-9-16-7-12-18(13-8-16)24-20(23)21(2,3)4/h5-14H,1-4H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYNQFARJRGZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate, also known as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may confer various biological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H22O3, with a molecular weight of 322.4 g/mol. The compound consists of a pivalate ester linked to a chalcone structure, characterized by an α,β-unsaturated ketone moiety. This structural feature is significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H22O3
Molecular Weight322.4 g/mol
CAS Number331460-43-6
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor due to the presence of the α,β-unsaturated ketone. This allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The interactions may lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They are known to inhibit the growth of cancer cells through multiple mechanisms, such as inducing cell cycle arrest and promoting apoptosis. For instance, similar compounds have shown effectiveness against breast cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of chalcone derivatives:

  • Antibacterial Screening : A series of chalcone derivatives were synthesized and screened for antibacterial activity against E. coli and S. aureus. The results indicated promising activity, suggesting that modifications in the chalcone structure could enhance potency .
  • Anticancer Mechanisms : Research focusing on related compounds revealed that they could inhibit proliferation in various cancer cell lines by triggering apoptotic pathways. For example, one study highlighted that certain chalcones could induce apoptosis in human breast cancer cells through mitochondrial-mediated pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that phenyl pivalate derivatives exhibit potential anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the 4-methylphenyl substituent is believed to enhance these effects by increasing lipophilicity, thus improving cellular uptake and bioavailability .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The structure of 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate suggests that it might interact with microbial cell membranes, disrupting their integrity. Preliminary studies have shown promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Polymer Chemistry

In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. For instance, incorporating phenyl pivalate derivatives into polyurethanes has been shown to improve flexibility and resilience .

Coatings and Adhesives

The incorporation of this compound in coatings and adhesives can improve adhesion properties due to its ester functionality. This makes it suitable for applications in automotive and aerospace industries where strong adhesion is critical .

Pesticide Development

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop selective herbicides that target specific plant pathways without affecting crops. Research into similar compounds has shown that modifications can lead to increased efficacy against pests while minimizing environmental impact .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cells; effective against various cancer lines.
Antimicrobial Properties Effective against multiple bacterial strains; potential for antibiotic development.
Polymer Chemistry Improved mechanical properties in polyurethane matrices; enhanced thermal stability.
Pesticide Development Potential for selective herbicide development; minimal impact on non-target species.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized by substituent type (electron-donating or withdrawing) and functional groups (esters, sulfonates, halogens). Key comparisons include:

Compound Name Substituents (R1, R2) Functional Group Electronic Effect Key Properties/Applications Reference
4-[(1E)-3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate R1 = 4-methylphenyl, R2 = pivalate Ester Electron-donating (methyl), moderate steric hindrance (pivalate) NLO materials, crystal engineering
4M1PMS (Chalcone sulfonate) R1 = 4-methylphenyl, R2 = sulfonate Sulfonate Electron-withdrawing (sulfonate) Enhanced crystal growth via H-bonding
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one R1 = 4-methylphenyl, R2 = F Halogen (F) Electron-withdrawing (F) Planar structure, higher NLO efficiency
2-(Trifluoromethyl)phenyl pivalate R1 = CF3, R2 = pivalate Ester Strong electron-withdrawing (CF3) Increased thermal stability

Key Observations :

  • Steric Effects : The pivalate ester introduces significant steric hindrance, reducing molecular planarity compared to smaller substituents (e.g., F). This may lower NLO efficiency but improve hydrolytic stability .
Crystallographic and Molecular Packing

Crystal structures of related chalcones () reveal that substituents critically influence dihedral angles and supramolecular interactions:

  • Dihedral Angles : For (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26°, depending on substituents . The pivalate group in the target compound likely increases torsional strain, reducing planarity and altering π-π stacking.
  • Hydrogen Bonding : Sulfonate derivatives (e.g., 4M1PMS) form stronger H-bonds, aiding crystal growth, whereas pivalate esters rely on weaker C–H···O interactions (as seen in ), leading to less dense packing .
Physical and Chemical Properties
  • Solubility : Pivalate esters are less polar than sulfonates, reducing aqueous solubility but enhancing lipid membrane permeability, which is advantageous in drug delivery .
  • Thermal Stability : Trifluoromethyl-substituted pivalates (e.g., 2-(trifluoromethyl)phenyl pivalate) exhibit higher melting points (89–93°C) due to stronger dipole interactions, whereas the target compound’s methyl group may lower its melting point .
  • Hydrolytic Stability : The bulky pivalate group resists esterase-mediated hydrolysis better than smaller esters (e.g., acetate), as demonstrated in ’s synthesis protocol using pivaloyl chloride .
Application-Specific Performance
  • NLO Materials : Chalcones with electron-withdrawing groups (e.g., F, CF3) show higher hyperpolarizability due to enhanced charge transfer. The target compound’s methyl group may reduce NLO efficiency compared to fluorinated analogs but improve thermal stability .
  • Crystal Engineering : Sulfonate derivatives (4M1PMS) form superior crystals for optoelectronics, while pivalate esters may prioritize stability in harsh environments .

Q & A

Q. What are the recommended methodologies for synthesizing 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate with high purity?

Methodological Answer:

  • Step 1: Perform a Claisen-Schmidt condensation between 4-methylacetophenone and pivaloyl-protected hydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate.
  • Step 2: Purify the intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
  • Step 3: Characterize the final product using NMR (e.g., ¹H and ¹³C for confirming the (E)-configuration of the propenyl group) and HPLC (>98% purity threshold) .
  • Critical Parameter: Control reaction temperature (<60°C) to prevent retro-aldol side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign peaks to confirm the (E)-configuration (typical coupling constant J = 16–18 Hz for trans-alkene protons) and pivalate ester linkage .
    • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ketone and ester groups) .
  • Computational Tools: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and dipole moments, correlating with reactivity .

Q. What factors influence the stability of this compound under laboratory storage conditions?

Methodological Answer:

  • Environmental Stressors:
    • pH: Hydrolysis of the pivalate ester is accelerated under alkaline conditions (pH >9). Use buffered solutions (pH 6–8) for long-term storage .
    • Light/Temperature: Store in amber vials at –20°C to prevent photodegradation and thermal decomposition .
  • Analytical Validation: Monitor stability via periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Partitioning Studies:
    • Measure log P (octanol-water) to predict bioavailability. Values >3 indicate high lipid membrane affinity .
    • Assess hydrolysis kinetics at varying pH (5–9) and temperatures (10–40°C) to model degradation pathways .
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (48-h LC₅₀) to quantify ecological risks .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis: Systematically compare bioactivity datasets (e.g., IC₅₀ values) across studies, controlling for variables like solvent (DMSO vs. ethanol) and cell line heterogeneity .
  • Dose-Response Reproducibility: Replicate assays in triplicate using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity baselines) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, focusing on hydrophobic pockets accommodating the pivalate group .
  • QSAR Modeling: Train models on analogs (e.g., phenylpropenyl esters) to correlate substituent effects (e.g., methyl vs. fluoro groups) with inhibitory activity .

Q. What theoretical frameworks guide the study of its metabolic pathways?

Methodological Answer:

  • Phase I/II Metabolism: Apply Michaelis-Menten kinetics to study hepatic CYP450-mediated oxidation and glucuronidation rates .
  • Isotopic Labeling: Use ¹⁴C-labeled compound in rat hepatocyte assays to trace metabolite formation via LC-MS/MS .

Critical Research Gaps and Recommendations

  • Gap 1: Limited data on long-term environmental persistence (e.g., soil adsorption coefficients). Recommendation: Conduct OECD 106 batch equilibrium studies .
  • Gap 2: Discrepancies in reported antioxidant activity. Recommendation: Standardize ORAC (Oxygen Radical Absorbance Capacity) assays with Trolox equivalents .

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